molecular formula C17H18ClN3O2 B5823519 N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide

N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide

Cat. No. B5823519
M. Wt: 331.8 g/mol
InChI Key: SBNLTIUOWACTET-UHFFFAOYSA-N
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Description

N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide, also known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPD belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide acts by modulating the activity of glutamate receptors, which are involved in various physiological processes such as learning and memory. N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide has been found to activate group I metabotropic glutamate receptors (mGluRs), which leads to the activation of intracellular signaling pathways. This activation of mGluRs has been found to have neuroprotective effects and has been studied for its potential use in treating neurological disorders.
Biochemical and Physiological Effects
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide has also been found to inhibit the growth of various cancer cell lines and has been studied for its potential use in cancer therapy. In addition, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide has been found to have anti-viral and anti-bacterial activities.

Advantages and Limitations for Lab Experiments

N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide has been extensively studied, and its mechanism of action is well-understood. However, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide can be unstable in certain conditions, which can affect its activity.

Future Directions

There are several future directions for research on N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide. One area of research is the development of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide derivatives with improved solubility and stability. Another area of research is the study of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide in combination with other drugs for the treatment of neurological disorders and cancer. Furthermore, the potential use of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide in treating viral and bacterial infections warrants further investigation. Overall, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide has significant potential for therapeutic applications, and further research in this area is warranted.
Conclusion
In conclusion, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide has been found to exhibit various biochemical and physiological effects and has been studied for its potential use in treating neurological disorders, cancer, and viral and bacterial infections. N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide, and further investigation in this area is warranted.

Synthesis Methods

N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide can be synthesized by reacting 4-chloro-2-methylpyrimidine with acetylacetone in the presence of potassium carbonate. The resulting compound is then reacted with 2-methylpropionyl chloride to obtain N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide. The synthesis of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide has been reported in the literature, and the compound has been synthesized using various methods.

Scientific Research Applications

N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities. N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide has also been found to modulate the activity of glutamate receptors and has been studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-9(2)17(23)21-16-14(11(4)22)10(3)19-15(20-16)12-5-7-13(18)8-6-12/h5-9H,1-4H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNLTIUOWACTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)NC(=O)C(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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